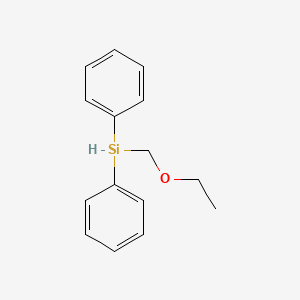
Ethoxymethyl(diphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxymethyl(diphenyl)silane is an organosilicon compound with the molecular formula C15H18OSi It is characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Ethoxymethyl(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with ethyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the silicon with an ethoxy group.
Another method involves the Grignard reaction, where diphenylsilane is reacted with ethyl magnesium bromide to form the desired product. This reaction is carried out in an inert solvent, such as tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product .
化学反応の分析
Types of Reactions
Ethoxymethyl(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form silanes with different substituents, such as hydrosilanes.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
科学的研究の応用
Ethoxymethyl(diphenyl)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethoxymethyl(diphenyl)silane involves its ability to form strong bonds with various substrates through the silicon atom. The ethoxy and methyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The phenyl groups contribute to the stability and solubility of the compound in organic solvents .
類似化合物との比較
Similar Compounds
Diphenylsilane: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.
Triphenylsilane: Contains three phenyl groups, which provide greater steric hindrance and stability but reduce reactivity compared to ethoxymethyl(diphenyl)silane.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group, offering different reactivity and solubility properties.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .
特性
IUPAC Name |
ethoxymethyl(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRFFOGMIQCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
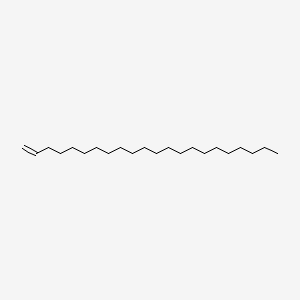
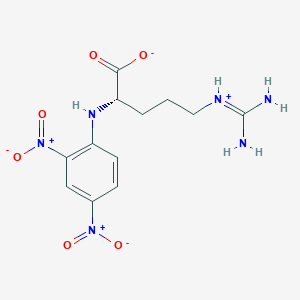
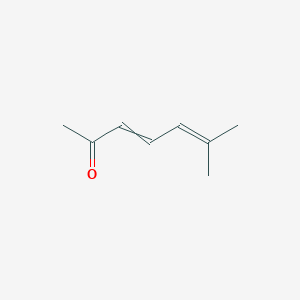
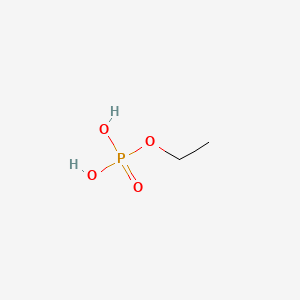
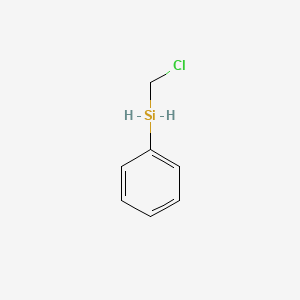
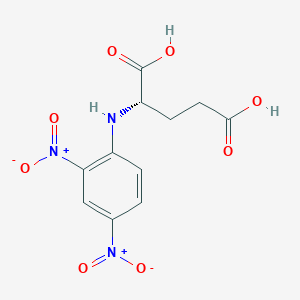
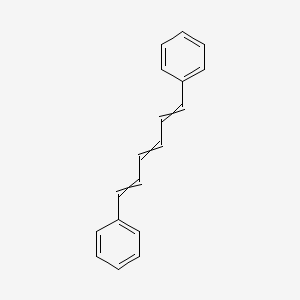
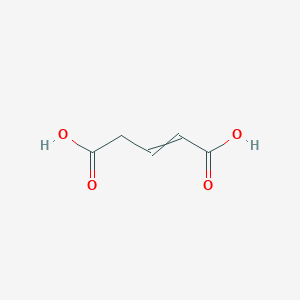
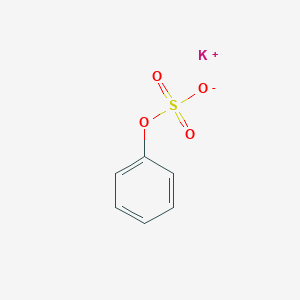
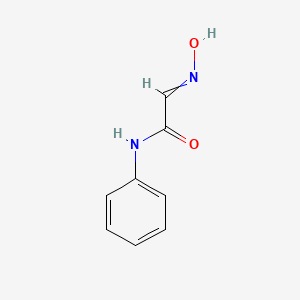
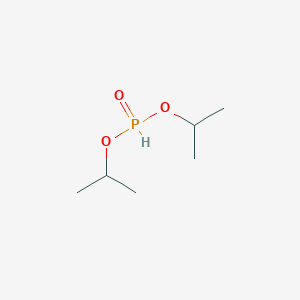
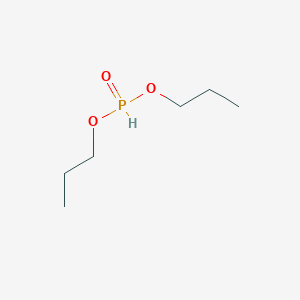
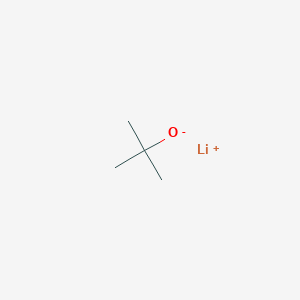
![sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)
